molecular formula C8H7Cl2N3 B2835554 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 30486-79-4

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2835554
CAS No.: 30486-79-4
M. Wt: 216.07
InChI Key: ORDJDFMGHFRKJS-UHFFFAOYSA-N
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Description

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound with the molecular formula C8H6Cl2N2. It is a derivative of benzimidazole, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,5-dichloro-o-phenylenediamine with methyl formate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized benzimidazole derivatives .

Scientific Research Applications

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dimethylbenzimidazole
  • 2-Amino-1-methylbenzimidazole
  • 5,6-Dichloro-2-methylbenzimidazole

Uniqueness

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both amino and dichloro substituents on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 30486-79-4) is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzodiazole core, which is known for its diverse pharmacological activities. The presence of chlorine atoms at the 5 and 6 positions enhances its biological potency.

Molecular Formula : C8H7Cl2N3
Molecular Weight : 218.07 g/mol

Toxicity and Safety Profile

The compound exhibits toxicity when ingested, classified under acute toxicity (H302) and skin irritation (H315) warnings. These properties necessitate careful handling in laboratory settings and potential therapeutic applications .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. A significant finding was its ability to inhibit cell proliferation with varying IC50 values across different types of cancer cells:

Cell Line IC50 (µM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

These results indicate that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways in tumorigenesis .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. For instance, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival.

Case Studies

Several research articles have documented the biological activity of this compound:

  • Inhibition of FGFR : A study reported that derivatives related to benzodiazole structures exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), suggesting that this compound may share similar inhibitory properties .
  • Protein–Protein Interactions : The compound has been investigated for its ability to inhibit protein–protein interactions (PPIs), particularly in relation to STAT3 signaling pathways. This is critical as STAT3 is often constitutively activated in various cancers .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the benzodiazole ring can significantly alter biological activity. For example:

Modification Effect on Activity
Chlorine SubstituentsEnhanced potency against cancer cell lines
Methyl Group at Position 1Critical for maintaining structural integrity and activity

These insights are vital for designing new derivatives with improved efficacy and reduced toxicity .

Properties

IUPAC Name

5,6-dichloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDJDFMGHFRKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879327
Record name 1-Methyl-2-amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-79-4
Record name 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
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